2-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)acetic acid
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Overview
Description
2-(2-(Bromomethyl)-6-azaspiro[34]octan-6-yl)acetic acid is a complex organic compound featuring a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Bromomethyl)-6-azaspiro[34]octan-6-yl)acetic acid typically involves multiple stepsThe reaction conditions often involve the use of strong bases and solvents such as dimethylformamide or tetrahydrofuran to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)acetic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various oxidation states and functional groups.
Hydrolysis: The acetic acid moiety can undergo hydrolysis in the presence of water or aqueous bases.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases like sodium hydroxide, oxidizing agents such as potassium permanganate, and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with varying oxidation states .
Scientific Research Applications
2-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.
Materials Science: The compound’s unique spirocyclic structure makes it useful in the design of novel materials with specific mechanical and chemical properties.
Chemical Biology: It is employed in the study of biological pathways and mechanisms, particularly those involving spirocyclic compounds.
Mechanism of Action
The mechanism of action of 2-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)acetic acid involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The spirocyclic structure may also play a role in stabilizing the compound’s interaction with its targets, enhancing its efficacy in various applications .
Comparison with Similar Compounds
Similar Compounds
2-(4-(5-Bromopyridin-2-yl)-4,7-diazaspiro[2.5]octan-7-yl)acetic acid: Another spirocyclic compound with a bromomethyl group, used in similar applications.
2-(6-((4-(tert-Butoxycarbonyl)piperazin-1-yl)methyl)-5-oxa-2-azaspiro[3.4]octan-2-yl)acetic acid: A related compound with a different functional group, used as a rigid linker in PROTAC development.
Uniqueness
2-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)acetic acid is unique due to its specific combination of a spirocyclic core and a bromomethyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex molecules and the study of spirocyclic chemistry .
Properties
Molecular Formula |
C10H16BrNO2 |
---|---|
Molecular Weight |
262.14 g/mol |
IUPAC Name |
2-[2-(bromomethyl)-6-azaspiro[3.4]octan-6-yl]acetic acid |
InChI |
InChI=1S/C10H16BrNO2/c11-5-8-3-10(4-8)1-2-12(7-10)6-9(13)14/h8H,1-7H2,(H,13,14) |
InChI Key |
LEQRUMFQGUXSSA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC12CC(C2)CBr)CC(=O)O |
Origin of Product |
United States |
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